molecular formula C17H15ClN4O3S2 B2641277 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 330190-63-1

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2641277
CAS No.: 330190-63-1
M. Wt: 422.9
InChI Key: UVZNSJROXCNJTJ-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a dimethylsulfamoyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiadiazole intermediate.

    Attachment of Dimethylsulfamoyl Benzamide Moiety: The final step involves the coupling of the dimethylsulfamoyl benzamide moiety to the chlorophenyl-thiadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and inflammation, owing to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity and thereby modulating cellular processes.

    Pathways Involved: It can interfere with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
  • N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chlorine atom enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S2/c1-22(2)27(24,25)12-9-7-11(8-10-12)15(23)19-17-21-20-16(26-17)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZNSJROXCNJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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